tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a 2-bromo-4-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a chiral intermediate that contains the 2-bromo-4-fluorophenyl group. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure the retention of the chiral integrity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of dehalogenated or reduced amine products.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1R)-1-(2-chloro-4-fluorophenyl)ethyl]carbamate
- tert-Butyl N-[(1R)-1-(2-bromo-4-methylphenyl)ethyl]carbamate
- tert-Butyl N-[(1R)-1-(2-bromo-4-phenyl)ethyl]carbamate
Uniqueness
tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The chiral center also adds to its uniqueness, providing opportunities for enantioselective synthesis and applications.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJZVHFDACTDDT-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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